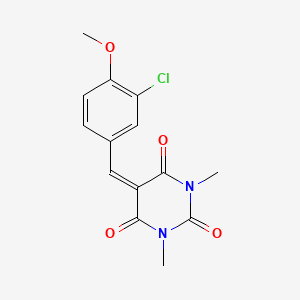![molecular formula C24H21ClN2O3 B4996061 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4996061.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known as PBP10, is a compound with potential applications in scientific research. It belongs to the family of benzamide derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation, pain, and fever. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and promote neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of prostaglandins, which are mediators of inflammation and pain. This compound can also reduce the expression of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound can increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and promote apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. This compound has been shown to have low toxicity in animal models, which makes it a safe compound to work with. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide. One potential direction is to investigate its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. However, more research is needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a neuroprotective agent. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Further studies are needed to determine its potential as a therapeutic agent for neurodegenerative diseases. Finally, more research is needed to understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with 5-methyl-2-aminobenzoxazole to form an intermediate compound. This intermediate is then reacted with 4-propoxybenzoyl chloride to yield this compound. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-12-29-18-8-5-16(6-9-18)23(28)26-20-14-17(7-10-19(20)25)24-27-21-13-15(2)4-11-22(21)30-24/h4-11,13-14H,3,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKNVDZTWQFQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)

![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)
![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)


![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)